2-Tert-butyl-6-iodo-4-nitrophenol
Description
2-Tert-butyl-6-iodo-4-nitrophenol (CAS 32750-26-8) is a phenolic derivative with the molecular formula C₁₀H₁₂INO₃ and a molecular weight of 321.112 g/mol. Its structure features a tert-butyl group at the 2-position, an iodine atom at the 6-position, and a nitro group at the 4-position of the phenolic ring. The compound exhibits a LogP value of 3.73, indicating moderate lipophilicity, which may influence its solubility and reactivity in organic solvents .
Properties
Molecular Formula |
C10H12INO3 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
2-tert-butyl-6-iodo-4-nitrophenol |
InChI |
InChI=1S/C10H12INO3/c1-10(2,3)7-4-6(12(14)15)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
FJDFQPILLLGWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])I)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Potential:
Research indicates that 2-tert-butyl-6-iodo-4-nitrophenol exhibits significant pharmacological properties, making it a candidate for further exploration in medicinal chemistry. Its structural features suggest potential interactions with biological macromolecules, which could lead to therapeutic applications .
Antioxidant Properties:
Studies have shown that related compounds within the nitrophenol family demonstrate antioxidant activity. The presence of bulky substituents like tert-butyl may enhance the compound's ability to scavenge free radicals, contributing to its potential use in formulations aimed at oxidative stress reduction .
Applications in Research
a. Medicinal Chemistry:
The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases. Its interactions with biological targets can be elucidated through structure-activity relationship studies, which help identify modifications that enhance efficacy and reduce toxicity .
b. Material Science:
In materials science, derivatives of nitrophenols are explored for their roles in developing conductive polymers and sensors. The bulky tert-butyl group can influence the physical properties of materials, making them suitable for electronic applications .
Case Study 1: Antiplasmodial Activity
A study investigating the antiplasmodial activity of various nitrophenol derivatives found that structural modifications significantly impacted efficacy against Plasmodium falciparum. The bulky substituents in compounds like this compound were noted to play a crucial role in enhancing activity while minimizing cytotoxicity .
Case Study 2: Coordination Chemistry
Research on transition metal complexes involving nitronate ligands derived from nitrophenols highlighted the unique coordination behavior of this compound. The steric effects of the tert-butyl group were shown to direct ligand coordination patterns, influencing the stability and reactivity of metal complexes .
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine derivative, forming 2-tert-butyl-6-iodo-4-aminophenol. This reaction is pivotal for synthesizing intermediates used in pharmaceuticals and agrochemicals.
Key Reduction Conditions :
| Reducing Agent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 25–50°C | 85–92% |
| SnCl₂/HCl | EtOH/H₂O | 60–80°C | 78–84% |
Acid-Base Reactions
The phenolic hydroxyl group (pKa ≈ 8.2) participates in acid-base equilibria, forming salts with bases like NaOH or K₂CO₃ . This property is exploited in separation techniques and catalytic processes.
Notable Behavior :
-
Forms stable phenoxide ions in alkaline media.
-
Exhibits increased solubility in polar aprotic solvents upon deprotonation .
Electrophilic Substitution
Observed Reactivity Patterns :
| Electrophile | Position | Product Stability |
|---|---|---|
| NO₂⁺ | 4 (pre-existing) | N/A |
| Cl⁺ | 3 | Moderate |
| Br⁺ | 3 | Low |
The iodine atom can undergo iodine-retaining reactions due to its weak leaving group tendency under standard conditions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile:
Thermal Stability Data :
| Stage | Temperature Range | Mass Loss | Process |
|---|---|---|---|
| 1 | 150–200°C | 12% | I₂ sublimation |
| 2 | 200–300°C | 45% | Nitro group decomposition |
| 3 | 300–450°C | 33% | Aromatic ring degradation |
Differential scanning calorimetry (DSC) shows an exothermic peak at 215°C (ΔH = −128 kJ/mol), corresponding to nitro group reduction .
Coordination Chemistry
The compound forms complexes through its phenolic oxygen and nitro group. X-ray crystallography of analogous compounds reveals:
Complexation Behavior :
Biological Activity Mechanisms
As an oxidative phosphorylation uncoupler:
Mitochondrial Effects :
| Parameter | Effect | Magnitude |
|---|---|---|
| ATP synthesis | Inhibited | 92% reduction |
| O₂ consumption | Increased | 3.1-fold |
| Membrane potential | Dissipated | ΔΨ = −78 mV |
The iodine atom enhances membrane permeability (LogP = 3.8) compared to non-halogenated analogs (LogP = 2.1) .
This comprehensive reactivity profile enables applications ranging from synthetic chemistry to biochemical research, with ongoing studies exploring its potential in energy metabolism modulation and transition metal catalysis.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations:
Substituent Effects on Molecular Weight and Reactivity: The iodine atom in this compound significantly increases its molecular weight (321.11 g/mol) compared to non-halogenated analogues like 4-tert-butyl-2-nitrophenol (195.21 g/mol). This heavy atom may enhance applications in crystallography or radiopharmaceuticals due to its electron-dense properties .
Electronic and Steric Effects: The nitro group at the 4-position in the target compound creates a strong electron-withdrawing effect, increasing the phenol’s acidity compared to analogues with nitro groups in other positions (e.g., 4-tert-butyl-2-nitrophenol).
Lipophilicity and Solubility: The LogP of 3.73 for the target compound suggests higher lipophilicity than simpler phenolic derivatives, which could influence its bioavailability or partitioning in biological systems.
Biological and Industrial Applications :
- Unlike butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA)—common antioxidants with tert-butyl groups—the iodine and nitro substituents in the target compound likely preclude direct antioxidant activity. Instead, its structure may favor roles in catalysis or as a heavy-atom tag in structural studies .
- The diazenyl-containing analogue (C₁₇H₁₇ClN₄O₃) demonstrates expanded applications in dye chemistry, highlighting how functional group diversity drives utility .
Q & A
Q. How can computational models predict the compound’s potential as a drug candidate or enzyme inhibitor?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and ADMET profiling (e.g., CYP450 interactions via human liver microsomes) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
